molecular formula C8H5FN2OS B12067195 3-(3-fluorophenyl)-1,2,4-thiadiazol-5(4H)-one CAS No. 1206969-22-3

3-(3-fluorophenyl)-1,2,4-thiadiazol-5(4H)-one

Cat. No.: B12067195
CAS No.: 1206969-22-3
M. Wt: 196.20 g/mol
InChI Key: DIWNSQFXQVEOPR-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-1,2,4-thiadiazol-5(4H)-one is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-1,2,4-thiadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-1,2,4-thiadiazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiadiazoline derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-fluorophenyl)-1,2,4-thiadiazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1,2,4-thiadiazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-1,2,4-thiadiazol-5(4H)-one
  • 3-(2-fluorophenyl)-1,2,4-thiadiazol-5(4H)-one
  • 3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one

Uniqueness

3-(3-fluorophenyl)-1,2,4-thiadiazol-5(4H)-one is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

1206969-22-3

Molecular Formula

C8H5FN2OS

Molecular Weight

196.20 g/mol

IUPAC Name

3-(3-fluorophenyl)-4H-1,2,4-thiadiazol-5-one

InChI

InChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)

InChI Key

DIWNSQFXQVEOPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NSC(=O)N2

Origin of Product

United States

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